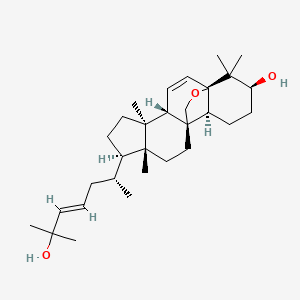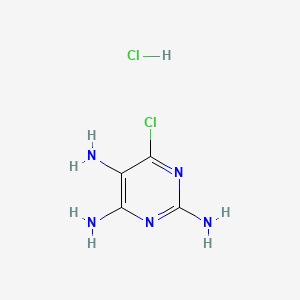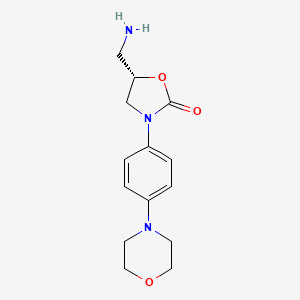
Saquinavir Hydroxy-tert-butylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Saquinavir Hydroxy-tert-butylamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying proteomics . In medicine, it is primarily used as an HIV protease inhibitor and has shown promise in the treatment of COVID-19 and various types of cancer . The compound has also been studied for its role in enhancing telomerase activity and hTERT expression in human T leukemia cells .
Mécanisme D'action
Target of Action
Saquinavir Hydroxy-tert-butylamide primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus . This protease is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins found in infectious HIV .
Mode of Action
This compound acts as a protease inhibitor . It is a peptide-like substrate analogue that binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, noninfectious virus particles .
Biochemical Pathways
The inhibition of the HIV-1 protease by this compound disrupts the normal viral replication process within the cell. By preventing the maturation of the viral particles, the compound effectively halts the production of new, infectious HIV-1 particles .
Pharmacokinetics
This compound exhibits complex and highly variable behavior, but can be modeled adequately using a two-compartment zero-order absorption model . The primary means of elimination is extensive hepatic metabolism followed by fecal excretion of both the parent drug and metabolic products .
Result of Action
The result of this compound’s action is the formation of immature, noninfectious virus particles . By inhibiting the HIV-1 protease, the compound prevents the maturation of the viral particles, effectively halting the production of new, infectious HIV-1 particles .
Action Environment
The co-administration of other pharmaceutical agents, such as ritonavir, can significantly influence the action, efficacy, and stability of this compound . Ritonavir, a potent enzyme inhibitor, increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving its antiviral activity . Therefore, the environment in which this compound acts can greatly impact its effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Saquinavir Hydroxy-tert-butylamide involves complex synthetic routes. One method includes the formation of a eutectic mixture with piperine, which enhances the dissolution rate of the compound . The process involves liquid-assisted grinding techniques and differential scanning calorimetry to determine the exact eutectic composition.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nanotechnology for drug delivery and the formation of solid drug nanoparticles have been explored to enhance the absorption and accumulation of Saquinavir .
Analyse Des Réactions Chimiques
Types of Reactions: Saquinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as an HIV protease inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Pluronic F127, HPMC, PVP, PVA, Lecithin S75, and Span 80 . These reagents are used under specific conditions to enhance the compound’s solubility and bioavailability.
Major Products Formed: The major products formed from the reactions involving this compound include its metabolites and derivatives, which are essential for its antiviral activity .
Comparaison Avec Des Composés Similaires
Saquinavir Hydroxy-tert-butylamide is unique compared to other similar compounds due to its specific molecular structure and its role as an impurity of Saquinavir . Similar compounds include other HIV protease inhibitors such as Ritonavir and Nelfinavir, which also inhibit viral proteases but differ in their molecular targets and pathways .
Propriétés
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJGICLIMLWFB-UGJKXSETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)





